Netazepide

CCK2 receptor pharmacology radioligand binding assay receptor selectivity

Netazepide (YF476, Sograzepide) is the only CCK2/gastrin receptor antagonist with validated human clinical efficacy demonstrating tumor regression in type 1 gastric neuroendocrine tumors. It delivers sub-nanomolar CCK2 potency (Ki=0.19 nM human) with >5,000-fold selectivity over CCK1, eliminating off-target confounders inherent to proglumide, lorglumide, or devazepide. With a 7 h half-life and sustained 24 h gastric pH elevation in humans, it is the essential reference compound for CCK2-dependent tumor models, PK/PD modeling, and novel antagonist benchmarking. Procure the definitive tool for gastrin pathway interrogation.

Molecular Formula C28H30N6O3
Molecular Weight 498.6 g/mol
CAS No. 155488-25-8
Cat. No. B1678208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetazepide
CAS155488-25-8
SynonymsN-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea
netazepide
YF 476
YF-476
YF476
Molecular FormulaC28H30N6O3
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4
InChIInChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1
InChIKeyYDZYKNJZCVIKPP-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Netazepide (YF476) Procurement Guide: High-Selectivity CCK2/Gastrin Receptor Antagonist for Hypergastrinemia-Driven Disease Models


Netazepide (CAS 155488-25-8, also known as YF476, Sograzepide) is a non-peptide, orally bioavailable, competitive antagonist of the cholecystokinin type-2 (CCK2/gastrin) receptor [1]. It was originally developed by Yamanouchi Pharmaceutical Co., Ltd. and subsequently advanced by Trio Medicines Ltd. for hypergastrinemia-related conditions [2]. Netazepide exhibits picomolar binding affinity for the human CCK2 receptor (Ki = 0.19 nM) and demonstrates over 5,000-fold functional selectivity for CCK2 over CCK1 receptors (CCK1 IC50 = 502 nM vs CCK2 IC50 = 0.1 nM) . The compound has been evaluated in multiple Phase II clinical trials, including for type 1 gastric neuroendocrine tumors and Barrett's esophagus [3]. Its primary differentiators relative to in-class CCK receptor antagonists include sub-nanomolar CCK2 potency, validated human oral pharmacokinetics with a 7-hour half-life, and a unique clinical evidence base demonstrating tumor regression in gastrin-driven type 1 gastric NETs—an indication for which no alternative pharmacological CCK2 antagonist has shown efficacy in human trials.

Why CCK Receptor Antagonists Cannot Be Interchanged: Netazepide-Specific Selectivity and Clinical Data


Substituting netazepide with other commercially available CCK receptor antagonists (e.g., proglumide, lorglumide, devazepide) introduces critical experimental confounders due to fundamental differences in receptor subtype selectivity, potency, and validated in vivo target engagement [1]. Proglumide is a non-selective CCK-A/CCK-B antagonist with millimolar potency (IC50 ~0.8 mM) and lacks the receptor discrimination required for CCK2-specific pathway interrogation [2]. Lorglumide and devazepide, while more potent than proglumide, are primarily CCK1 (CCK-A)-selective antagonists: lorglumide shows approximately 60-fold selectivity for CCK1 over CCK2 (CCK1 IC50 = 50 nM; CCK2 IC50 = 3 μM), and devazepide exhibits CCK2 activity only at ~800 nM [3][4]. Most critically, only netazepide possesses human clinical data demonstrating regression of hypergastrinemia-driven type 1 gastric neuroendocrine tumors—an effect mechanistically linked to CCK2 blockade on enterochromaffin-like cells [5]. Using an alternative antagonist without this validated pharmacodynamic profile in gastrin-dependent disease models would require extensive re-characterization of target engagement, pharmacokinetic parameters, and in vivo efficacy, thereby compromising experimental reproducibility and translational relevance.

Netazepide Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


CCK2 Receptor Affinity: Netazepide vs. Alternative CCK Antagonists

Netazepide exhibits sub-nanomolar binding affinity for the human CCK2 receptor, with a Ki value of 0.19 nM measured by displacement of [125I]CCK-8 in cloned human gastrin/CCK-B receptor assays . In contrast, the CCK1-selective antagonist devazepide demonstrates substantially lower CCK2 receptor affinity, with an IC50 of approximately 800 nM in rat stomach ECL cell preparations—representing a >4,000-fold difference in potency at the CCK2 target [1]. The non-selective antagonist proglumide binds CCK receptors with only millimolar affinity (IC50 = 0.8 mM for rat pancreatic islet CCK receptors) [2]. For experiments requiring specific interrogation of gastrin/CCK2-mediated signaling pathways without confounding CCK1 receptor blockade, netazepide's picomolar CCK2 affinity and 5,020-fold CCK2/CCK1 selectivity (CCK2 IC50 = 0.1 nM; CCK1 IC50 = 502 nM) provide unambiguous target discrimination .

CCK2 receptor pharmacology radioligand binding assay receptor selectivity hypergastrinemia models

Human Oral Pharmacokinetics: Netazepide vs. Ranitidine Duration of Gastric Acid Suppression

In a randomized, double-blind, five-way crossover study in healthy human subjects (n = 20), netazepide demonstrated significantly prolonged gastric acid suppression compared with the H2-receptor antagonist ranitidine [1]. Netazepide (100 mg oral dose) exhibited a median tmax of approximately 1 hour and a plasma elimination half-life (t½) of approximately 7 hours, with dose-proportional pharmacokinetics across the 5–100 mg range [1]. Pharmacodynamic analysis using continuous 24-hour ambulatory gastric pH monitoring revealed that the acid-suppressive activity of ranitidine (150 mg) lasted approximately 12 hours, whereas netazepide's activity exceeded 24 hours following a single dose [1]. Quantitatively, netazepide 25 mg and 100 mg were significantly more effective than ranitidine 150 mg over the 24-hour period (P ≤ 0.010), and netazepide 5 mg was as effective as ranitidine 150 mg [1]. All netazepide doses were superior to placebo (P ≤ 0.023) [1].

gastric acid suppression pharmacodynamics hypergastrinemia oral bioavailability translational pharmacology

Type 1 Gastric NET Tumor Regression: Netazepide Clinical Efficacy Data

In a non-randomized, open-label clinical trial of 8 patients with multiple type 1 gastric neuroendocrine tumors (gNETs) secondary to autoimmune chronic atrophic gastritis and hypergastrinemia, 12 weeks of oral netazepide treatment (dose not specified in abstract; 25–100 mg range based on PK studies) resulted in statistically significant reductions in tumor number and size [1]. Specifically, tumors were fewer and the size of the largest tumor was significantly smaller at 12 weeks compared with baseline (P < 0.05), and this regression was sustained at the 24-week follow-up (12 weeks after treatment cessation) [1]. Additionally, plasma chromogranin A (CgA)—a validated biomarker of neuroendocrine tumor burden—was reduced at 3 weeks (P < 0.01) and remained suppressed through 12 weeks of treatment [1]. A subsequent Phase II trial demonstrated that 12 months of netazepide treatment eradicated some type 1 gNETs entirely, and gene expression profiling revealed significant downregulation of PAPPA2 (pappalysin 2) mRNA—a gastrin/CCK2-regulated metalloproteinase implicated in IGF bioavailability and tumor progression [2]. No comparator CCK2 antagonist (e.g., proglumide, lorglumide, devazepide, or other investigational agents) has demonstrated tumor regression in human type 1 gastric NET clinical trials.

gastric neuroendocrine tumors tumor regression chromogranin A enterochromaffin-like cells clinical efficacy

In Vivo Gastric Acid Suppression: Netazepide vs. Histamine H2 and Muscarinic Mechanisms

Netazepide demonstrates mechanism-specific inhibition of gastrin/CCK2-mediated gastric acid secretion without affecting alternative acid secretory pathways. In anesthetized rats, intravenous administration of netazepide inhibited pentagastrin-induced gastric acid secretion with an ED50 of 87 nmol/kg [1]. Critically, at 10 μM/kg (intravenous), netazepide reduced pentagastrin-induced acid secretion but had no effect on gastric acid secretion stimulated by histamine or the muscarinic agonist bethanechol [1]. In Heidenhain pouch dogs, netazepide dose-dependently suppressed pentagastrin-stimulated gastric acid secretion following both intravenous and oral administration, with ED50 values of 0.018 μM/kg (IV) and 0.020 μM/kg (PO), respectively [1]. This pathway specificity confirms that netazepide acts exclusively via CCK2 receptor antagonism on enterochromaffin-like cells without off-target effects on parietal cell histamine H2 receptors or muscarinic M3 receptors—a mechanistic distinction from acid-suppressive comparators such as ranitidine (H2 antagonist) and atropine (muscarinic antagonist).

gastric acid secretion pentagastrin-stimulated model pharmacodynamics Heidenhain pouch CCK2 specificity

Cross-Species CCK2 Receptor Binding Affinity: Rat vs. Dog vs. Human

Netazepide demonstrates species-dependent variations in CCK2 receptor binding affinity that are critical for accurate preclinical-to-clinical translation. In competitive radioligand displacement assays using [125I]CCK-8, netazepide exhibited Ki values of 0.068 nM for rat brain CCK2 receptors, 0.62 nM for cloned canine CCK2 receptors, and 0.19 nM for cloned human CCK2 receptors . This represents an approximately 9-fold difference in affinity between rat (most sensitive) and dog (least sensitive) receptors, with human receptors showing intermediate sensitivity. Notably, the affinity for human CCK2 (Ki = 0.19 nM) is approximately 3.5-fold lower than for rat brain receptors but still within the sub-nanomolar range, supporting the validity of rat models for in vivo efficacy studies . For comparison, devazepide—a predominantly CCK1-selective antagonist—shows substantial species variation as well, with IC50 values ranging from 45 pM (bovine gallbladder) to 81 pM (rat pancreatic) to 245 nM (guinea pig brain), but its CCK2 activity remains in the high nanomolar range across species (≈800 nM in rat ECL cells) .

species-specific pharmacology translational research preclinical model selection radioligand binding

Barrett's Esophagus Clinical Outcome: Netazepide vs. Placebo

In a randomized, double-blind, placebo-controlled Phase II trial of netazepide (25 mg once daily for 12 weeks) in patients with non-dysplastic Barrett's esophagus (n = 33), netazepide failed to significantly reduce the primary endpoint of esophageal mucosal cell proliferation as measured by Ki67 immunohistochemistry [1]. This negative result is informative for research applications: netazepide does not suppress esophageal epithelial proliferation in the setting of Barrett's esophagus without dysplasia, indicating that gastrin/CCK2 receptor blockade alone is insufficient to reverse established metaplastic changes in this tissue context [1][2]. For procurement decisions, this evidence delineates a clear efficacy boundary—netazepide demonstrates therapeutic activity in gastrin-driven ECL-cell pathologies (type 1 gastric NETs) but not in Barrett's esophagus chemoprevention, thereby guiding appropriate disease model selection. No comparator CCK2 antagonist has been evaluated in randomized controlled trials for Barrett's esophagus, making this class-level inference the only available clinical benchmark.

Barrett's esophagus esophageal adenocarcinoma chemoprevention Ki67 proliferation index negative clinical trial

Netazepide Recommended Applications: Evidence-Based Research and Industrial Use Cases


Hypergastrinemia-Driven Gastric Neuroendocrine Tumor (Type 1 gNET) Preclinical and Translational Research

Netazepide is the only CCK2 receptor antagonist with validated human clinical efficacy data demonstrating tumor regression in type 1 gastric neuroendocrine tumors. In a clinical trial of patients with autoimmune chronic atrophic gastritis and hypergastrinemia, 12 weeks of netazepide treatment significantly reduced tumor number and size (P < 0.05) and suppressed plasma chromogranin A (P < 0.01), with some tumors eradicated after 12 months [1]. At the molecular level, netazepide downregulates PAPPA2 mRNA expression in gNET tissue, identifying a gastrin/CCK2-IGF axis as a tumorigenic pathway [2]. For preclinical research, netazepide is the essential reference compound for: (1) validating CCK2-dependent tumor models (INS-GAS transgenic mice, Mastomys natalensis); (2) establishing pharmacodynamic biomarkers (CgA, PAPPA2) for CCK2 antagonist efficacy; and (3) serving as a positive control for novel CCK2 antagonist development programs targeting hypergastrinemia-associated neoplasia.

Gastric Acid Secretion Pharmacology and Hypergastrinemia Mechanism Studies

Netazepide is an indispensable tool for dissecting gastrin/CCK2-specific contributions to gastric acid regulation due to its validated pathway selectivity. In vivo studies confirm that netazepide inhibits pentagastrin-stimulated gastric acid secretion (ED50 = 87 nmol/kg IV in rats) without affecting histamine-stimulated (H2 receptor) or bethanechol-stimulated (muscarinic receptor) acid secretion pathways [1]. In healthy human subjects, netazepide demonstrated dose-dependent, sustained gastric pH elevation exceeding 24 hours following a single oral dose, with 25 mg and 100 mg doses significantly outperforming ranitidine 150 mg (P ≤ 0.010) [2]. This extended pharmacodynamic profile, combined with a 7-hour plasma half-life and dose-proportional pharmacokinetics [2], makes netazepide the preferred tool compound for: (1) chronic hypergastrinemia modeling requiring sustained CCK2 blockade; (2) distinguishing gastrin-dependent versus gastrin-independent acid secretory mechanisms; and (3) PK/PD modeling of oral CCK2 antagonist exposure-response relationships in translational pharmacology.

CCK2 Receptor Selectivity Profiling and Off-Target Liability Assessment

Netazepide serves as a high-selectivity reference standard for CCK2 receptor pharmacology assays due to its exceptional discrimination between CCK2 and CCK1 receptors. With a CCK2 IC50 of 0.1 nM and CCK1 IC50 of 502 nM, netazepide exhibits >5,000-fold functional selectivity for the gastrin/CCK2 receptor [1]. This contrasts sharply with alternative antagonists: proglumide is non-selective (CCK-A and CCK-B) with millimolar potency; lorglumide is 60-fold CCK1-selective (CCK1 IC50 = 50 nM, CCK2 IC50 = 3 μM); and devazepide, despite picomolar CCK1 affinity (Ki = 0.3 nM), shows only weak CCK2 activity (IC50 ≈ 800 nM) [2]. Researchers should select netazepide when CCK2-specific interrogation is required without confounding CCK1 receptor engagement, particularly for: (1) radioligand binding assays defining CCK2 pharmacology; (2) functional assays measuring gastrin/CCK2-mediated signaling (e.g., ECL cell histamine release, PAPPA2 induction); and (3) in vivo models where CCK1 antagonism would produce off-target gastrointestinal or pancreatic effects.

Species-Specific Pharmacokinetic/Pharmacodynamic Translation and Preclinical Dose Selection

Netazepide's comprehensive cross-species CCK2 receptor binding characterization (Ki: rat = 0.068 nM; dog = 0.62 nM; human = 0.19 nM) provides a quantitative framework for accurate preclinical-to-clinical dose translation [1]. This species-specific affinity data, combined with established human oral pharmacokinetic parameters (tmax ≈ 1 h, t½ ≈ 7 h at 100 mg; dose-proportional exposure across 5–100 mg) [2], enables: (1) allometric scaling of effective doses from rodent hypergastrinemia models to human equivalent doses; (2) physiologically-based pharmacokinetic (PBPK) modeling of CCK2 receptor occupancy across species; and (3) rational selection of netazepide dosing regimens for chronic in vivo studies where sustained CCK2 blockade is required. For industrial drug discovery programs developing novel CCK2 antagonists, netazepide provides a benchmark reference for defining minimum acceptable cross-species potency and translational PK/PD properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Netazepide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.